molecular formula C10H14O B15211888 4-Methyl-2-(3-methylbut-2-en-1-yl)furan CAS No. 66641-51-8

4-Methyl-2-(3-methylbut-2-en-1-yl)furan

Cat. No.: B15211888
CAS No.: 66641-51-8
M. Wt: 150.22 g/mol
InChI Key: MFSVECXXOVANJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(3-methylbut-2-en-1-yl)furan, also known as Rosefuran, is an organic compound classified as a terpenoid. It is a minor constituent of the aroma of the rose (Rosa damascena) and has an odor threshold of 200 ppb. This compound is also known for its role as a female sex pheromone in certain mite species .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Condensation and Cyclization: A patented industrial process involves the condensation of 3-formylpropionic acid methyl ester with crotonaldehyde, followed by cyclization to form a furan derivative.

Types of Reactions:

    Oxidation: Rosefuran can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenation, where Rosefuran reacts with halogens like chlorine or bromine under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: The major products include furan derivatives with additional oxygen-containing functional groups.

    Reduction: The major products are reduced forms of Rosefuran, such as dihydrofuran derivatives.

    Substitution: Halogenated furan derivatives are the major products.

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

66641-51-8

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

4-methyl-2-(3-methylbut-2-enyl)furan

InChI

InChI=1S/C10H14O/c1-8(2)4-5-10-6-9(3)7-11-10/h4,6-7H,5H2,1-3H3

InChI Key

MFSVECXXOVANJX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1)CC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.